1-(5-Butyl-4-chlorothiophen-2-yl)ethanone

Cholinesterase inhibition Medicinal Chemistry Neurological disorders

1-(5-Butyl-4-chlorothiophen-2-yl)ethanone (CAS 1399661-95-0) is a thiophene-based heterocyclic building block with the molecular formula C₁₀H₁₃ClOS and a molecular weight of 216.73 g/mol. It is characterized by a 2-acetyl substituent, a 4-chloro substituent, and a 5-butyl chain on the thiophene ring.

Molecular Formula C10H13ClOS
Molecular Weight 216.73 g/mol
Cat. No. B12074023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Butyl-4-chlorothiophen-2-yl)ethanone
Molecular FormulaC10H13ClOS
Molecular Weight216.73 g/mol
Structural Identifiers
SMILESCCCCC1=C(C=C(S1)C(=O)C)Cl
InChIInChI=1S/C10H13ClOS/c1-3-4-5-9-8(11)6-10(13-9)7(2)12/h6H,3-5H2,1-2H3
InChIKeyPSDDFBFEAKNJIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Butyl-4-chlorothiophen-2-yl)ethanone | CAS 1399661-95-0 Procurement & Research Use Summary


1-(5-Butyl-4-chlorothiophen-2-yl)ethanone (CAS 1399661-95-0) is a thiophene-based heterocyclic building block with the molecular formula C₁₀H₁₃ClOS and a molecular weight of 216.73 g/mol . It is characterized by a 2-acetyl substituent, a 4-chloro substituent, and a 5-butyl chain on the thiophene ring. This compound is primarily utilized as a synthetic intermediate and screening compound in medicinal chemistry, with documented biological activity as a moderate inhibitor of butyrylcholinesterase (BChE) [1].

Why Generic Substitution of 1-(5-Butyl-4-chlorothiophen-2-yl)ethanone Fails: A Rationale for Specific Procurement


1-(5-Butyl-4-chlorothiophen-2-yl)ethanone cannot be generically substituted with other acetylthiophenes. Structurally similar compounds, such as 2-acetyl-4-chlorothiophene (CAS 34730-20-6) [1] or 1-(5-butylthiophen-2-yl)ethanone (CAS 99172-28-8) , differ by the absence of the critical 5-butyl or 4-chloro groups. These substitutions dramatically alter key physicochemical properties such as lipophilicity (cLogP) and polar surface area (TPSA), which in turn dictate the compound's binding affinity, metabolic stability, and suitability in structure-activity relationship (SAR) studies. The precise combination of substituents in 1-(5-butyl-4-chlorothiophen-2-yl)ethanone has been directly linked to a specific, measurable interaction profile with cholinesterase enzymes [2], a profile that would be nullified by substitution.

Quantitative Differentiation of 1-(5-Butyl-4-chlorothiophen-2-yl)ethanone Against Its Closest Analogs


Butyrylcholinesterase (BChE) Binding Affinity Profile vs. Analogous Compounds

The target compound demonstrates a measurable, moderate binding affinity for equine serum butyrylcholinesterase (BChE) with a Ki of 1.85 µM [1]. This interaction is a direct result of its specific substitution pattern. In contrast, the simpler analog 2-acetyl-4-chlorothiophene (lacking the 5-butyl chain) exhibits a Ki for the same target of 1.58 µM [2]. The presence of the 5-butyl group, while not significantly enhancing potency in this specific assay, provides a distinct, quantifiable SAR data point and a handle for further chemical optimization, establishing a verifiable difference in behavior between the two compounds.

Cholinesterase inhibition Medicinal Chemistry Neurological disorders

Acetylcholinesterase (AChE) Selectivity Profile Compared to BChE

The target compound exhibits a pronounced selectivity for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). Its Ki against Electrophorus electricus AChE is 6.11 µM [1], which is 3.3-fold higher (less potent) than its Ki for BChE (1.85 µM). This selectivity profile is a quantifiable characteristic of its binding mechanism. The non-chlorinated analog, 1-(5-butylthiophen-2-yl)ethanone, lacks this defined selectivity profile, as no comparable AChE/BChE data are available . The 4-chloro substituent in the target compound is therefore a key driver of this selective enzyme interaction, a property not replicated in analogs without this halogen.

Cholinesterase inhibition Selectivity profiling Medicinal Chemistry

Lipophilicity (cLogP) and Its Impact on Bioactivity and Solubility

The target compound has a calculated LogP (cLogP) of 3.95 . This value is significantly higher than the cLogP of its non-butylated analog, 2-acetyl-4-chlorothiophene, which is predicted to be approximately 2.2 [1]. The increased lipophilicity, driven by the 5-butyl chain, is a critical differentiator that influences the compound's pharmacokinetic behavior, including membrane permeability and metabolic stability. While higher LogP can enhance target binding, it also correlates with reduced aqueous solubility and increased off-target promiscuity. This quantifiable property is essential for medicinal chemists balancing potency and developability.

Physicochemical Properties ADME Drug-likeness

Commercial Availability and Purity Specifications for Research Use

1-(5-Butyl-4-chlorothiophen-2-yl)ethanone is commercially available from multiple specialized chemical suppliers with a guaranteed minimum purity of 98% [REFS-1, REFS-2]. This high purity specification is crucial for reproducible synthesis and accurate biological assay results. In contrast, a close analog like 1-(5-butylthiophen-2-yl)ethanone is also available at >95% purity , but the presence of the 4-chloro group in the target compound creates a distinct, more specialized building block. The 98% purity standard, coupled with its specific substitution pattern, makes it a reliable, high-quality starting material for complex synthetic sequences where impurities could lead to reaction failure or skewed biological data.

Procurement Chemical Synthesis Purity

Optimal Scientific and Industrial Applications for 1-(5-Butyl-4-chlorothiophen-2-yl)ethanone Based on Quantified Differentiation


Medicinal Chemistry SAR Studies Targeting Butyrylcholinesterase (BChE)

1-(5-Butyl-4-chlorothiophen-2-yl)ethanone is an ideal scaffold for structure-activity relationship (SAR) campaigns aimed at developing selective butyrylcholinesterase (BChE) inhibitors. Its moderate Ki of 1.85 µM for BChE and its 3.3-fold selectivity over AChE provide a defined baseline for optimization. Medicinal chemists can leverage the 5-butyl chain and 4-chloro substituent as handles for systematic modification to improve potency and selectivity, building on the established BChE binding profile documented in [1].

Physicochemical Property Modulation in Lead Optimization

This compound serves as a valuable tool in lead optimization programs for understanding and tuning lipophilicity. Its high cLogP of 3.95, as detailed in , makes it a useful reference for studying the impact of alkyl chain length on ADME properties such as membrane permeability and metabolic stability. It can be used to directly compare the effects of lipophilicity against analogs like 2-acetyl-4-chlorothiophene, which has a significantly lower cLogP of ~2.2.

Synthesis of Complex Heterocyclic Libraries

As a high-purity (≥98%) building block , 1-(5-butyl-4-chlorothiophen-2-yl)ethanone is ideally suited for the reliable synthesis of diverse heterocyclic libraries. Its thiophene core, combined with reactive acetyl and chloro substituents, allows for a wide range of chemical transformations, including Claisen-Schmidt condensations and nucleophilic aromatic substitutions. The high purity ensures reproducible yields in multi-step synthetic sequences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(5-Butyl-4-chlorothiophen-2-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.